1-(2-(2-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
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Overview
Description
1-(2-(2-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide group, an indole ring, and a carbamimidothioate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted indoles or benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(2-(2-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Benzamide derivatives: Various benzamide compounds used in pharmaceuticals and research.
Uniqueness: 1-(2-(2-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide stands out due to its unique combination of functional groups and potential applications. Its distinct structure may offer advantages in specific reactions or biological activities compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may unlock its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S.HI/c1-25-16-9-5-3-7-14(16)18(24)22-10-11-23-12-17(26-19(20)21)13-6-2-4-8-15(13)23;/h2-9,12H,10-11H2,1H3,(H3,20,21)(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMIIKXXFHTOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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